molecular formula C6H6O6S B14739411 Benzenesulfonic acid, 3,4,5-trihydroxy- CAS No. 5858-14-0

Benzenesulfonic acid, 3,4,5-trihydroxy-

Cat. No.: B14739411
CAS No.: 5858-14-0
M. Wt: 206.18 g/mol
InChI Key: VCNCOKVOWKMRGJ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonic Acids

Aromatic sulfonic acids are a class of organic acids distinguished by the presence of a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. uq.edu.au This class of compounds is known for its strong acidic nature, often comparable to mineral acids, and its utility in a wide range of applications, including as catalysts, intermediates in the synthesis of dyes and pharmaceuticals, and as detergents. nih.gov The parent compound, benzenesulfonic acid, is a strong acid with a pKa of -2.8 and is highly soluble in water. mdpi.com

The introduction of hydroxyl (-OH) groups onto the benzene (B151609) ring, as seen in benzenesulfonic acid, 3,4,5-trihydroxy-, significantly modulates the electronic and chemical properties of the molecule. The hydroxyl groups, being electron-donating, can influence the acidity of the sulfonic acid group and the reactivity of the aromatic ring towards further substitution. Furthermore, the presence of multiple hydroxyl groups introduces the potential for extensive hydrogen bonding, which can dictate the compound's physical properties and its role in the formation of supramolecular assemblies.

The sulfonation of polyhydroxyaromatic compounds is a key method for the synthesis of these molecules. For instance, the sulfonation of phenol (B47542) yields hydroxybenzenesulfonic acids, with the position of the sulfonic acid group being directed by the hydroxyl group. In the case of benzenesulfonic acid, 3,4,5-trihydroxy-, a reported synthesis involves the sulfonation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene). researchgate.net This specific substitution pattern, with the sulfonic acid group adjacent to two hydroxyl groups, imparts a distinct steric and electronic environment to the molecule, differentiating it from other isomers such as 2,3,4-trihydroxy-benzenesulfonic acid. chemsrc.com

Significance in Advanced Organic Chemistry

The primary significance of benzenesulfonic acid, 3,4,5-trihydroxy- in advanced organic chemistry lies in its role as a versatile building block for the construction of complex molecular architectures, particularly in the realm of supramolecular chemistry and materials science. researchgate.net Its "wedge-shaped" geometry, arising from the arrangement of the hydrophilic sulfonic acid and hydroxyl groups on one side of the aromatic ring, makes it an ideal precursor for the synthesis of amphiphilic molecules. researchgate.net

These amphiphilic derivatives, often synthesized by attaching long alkyl chains to the hydroxyl groups, can self-assemble into highly ordered liquid crystalline phases, such as columnar and cubic mesophases. researchgate.net This self-assembly is driven by a combination of intermolecular forces, including hydrogen bonding, π-π stacking of the aromatic rings, and micro-segregation of the polar and non-polar domains. The ability to form such well-defined nanostructures is of great interest for the development of advanced functional materials.

Derivatives of symmetric and asymmetric tris(alkyloxy)benzenesulfonic acid, for which 3,4,5-trihydroxybenzenesulfonic acid serves as a key precursor, have been shown to exhibit a variety of thermotropic liquid-crystalline mesophases. researchgate.net These materials have potential applications in areas such as ion transport membranes, sensors, and organic electronics. The precise control over the molecular structure of the benzenesulfonic acid, 3,4,5-trihydroxy- core allows for the fine-tuning of the properties of the resulting self-assembled materials.

Research Trajectories and Future Perspectives

The current research involving benzenesulfonic acid, 3,4,5-trihydroxy- is predominantly focused on its application in the design and synthesis of novel liquid crystals and other self-assembling systems. researchgate.net The ability to create well-defined ion channels within the columnar structures of its derivatives is a particularly promising avenue for the development of new types of solid-state electrolytes for batteries and fuel cells.

Future research is likely to expand into other areas of materials science and nanotechnology. The polyhydroxy- and sulfonic acid-functionalized aromatic core of this molecule could be exploited for the development of:

Functional Polymers: Incorporation of the benzenesulfonic acid, 3,4,5-trihydroxy- moiety into polymer backbones could lead to materials with enhanced thermal stability, ion-exchange capacity, and specific recognition properties.

Nanoporous Materials: The use of this compound as a structural directing agent or as a functionalizable component in the synthesis of metal-organic frameworks (MOFs) and other porous materials could yield catalysts and adsorbents with tailored properties. mdpi.com

Biomaterials: The sulfonation of molecules is a known strategy to enhance the properties of biomaterials for applications in regenerative medicine and drug delivery. researchgate.net The polyhydroxy nature of benzenesulfonic acid, 3,4,5-trihydroxy- could offer sites for bioconjugation, leading to new biocompatible materials.

A critical aspect of future research will be the detailed characterization of the physicochemical properties of benzenesulfonic acid, 3,4,5-trihydroxy- itself. While spectroscopic data for the structurally related 3,4,5-trihydroxybenzoic acid (gallic acid) is available, a comprehensive dataset for the sulfonic acid analogue is needed to fully understand its reactivity and guide the design of new materials. nih.govnih.gov The exploration of its potential catalytic activity, a hallmark of many sulfonic acids, also remains a largely unexplored area. uq.edu.au

Data Tables

Table 1: Physicochemical Properties of Related Aromatic Sulfonic Acids

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Features
Benzenesulfonic acidC₆H₆O₃S158.18Parent aromatic sulfonic acid, strong acid.
4-Hydroxybenzenesulfonic acidC₆H₆O₄S174.17Possesses both acidic and phenolic hydroxyl groups.
2,3,4-Trihydroxy-benzenesulfonic acidC₆H₆O₆S206.17Isomer of the title compound. chemsrc.com
Benzenesulfonic acid, 3,4,5-trihydroxy-C₆H₆O₆S206.17Title compound, precursor to wedge-shaped molecules.

Table 2: Synthesis of Benzenesulfonic acid, 3,4,5-trihydroxy-

Starting MaterialReagentsReaction ConditionsProductReference
PyrogallolNa₂SO₃, NaOH, Air, HClAqueous solution, continuous air flow for 6 hours, followed by acidification.Benzenesulfonic acid, 3,4,5-trihydroxy- researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5858-14-0

Molecular Formula

C6H6O6S

Molecular Weight

206.18 g/mol

IUPAC Name

3,4,5-trihydroxybenzenesulfonic acid

InChI

InChI=1S/C6H6O6S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,7-9H,(H,10,11,12)

InChI Key

VCNCOKVOWKMRGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to Benzenesulfonic Acid, 3,4,5-trihydroxy-

Direct synthesis of the target compound primarily involves the introduction of a sulfonic acid group onto a pre-existing trihydroxybenzene core.

The synthesis of 3,4,5-trihydroxybenzenesulfonic acid can be achieved through the direct sulfonation of polyhydroxyaromatic precursors. One common starting material for this process is pyrogallol (B1678534) (1,2,3-trihydroxybenzene). wikipedia.org The introduction of the sulfonic acid group onto the aromatic ring is an electrophilic substitution reaction. This transformation can be carried out using strong sulfonating agents such as concentrated sulfuric acid or fuming sulfuric acid (pyrosulfuric acid). ebi.ac.uk The electron-rich nature of the polyhydroxybenzene ring facilitates this electrophilic attack. However, controlling the regioselectivity of the sulfonation to obtain the desired 3,4,5-trihydroxy isomer is a critical aspect of this synthetic approach. The isolation and purification of the final product from these strong acid reaction mixtures can be challenging. researchgate.net

Table 1: Reagents for Direct Sulfonation

PrecursorSulfonating AgentReaction Type
PyrogallolConcentrated Sulfuric AcidElectrophilic Aromatic Sulfonation
PyrogallolPyrosulfuric Acid (H₂S₂O₇)Electrophilic Aromatic Sulfonation
Protocatechuic acidConcentrated Sulfuric AcidElectrophilic Aromatic Sulfonation

The enzymatic synthesis of sulfonic acids is a developing field. While enzymatic processes for related transformations exist, direct enzymatic synthesis of 3,4,5-trihydroxy-benzenesulfonic acid is not extensively documented. Research into aryl sulfotransferases (ASTs) has demonstrated the enzymatic sulfation of various polyphenols. nih.govnih.gov This process involves the transfer of a sulfate (B86663) group (-OSO₃H) from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS) or p-nitrophenyl sulfate, to a hydroxyl group of the substrate, forming a sulfate ester (a C-O-S bond). nih.govwikipedia.orgtaylorandfrancis.com This is distinct from sulfonation, which creates a sulfonic acid by forming a direct carbon-sulfur (C-S) bond on the aromatic ring. While enzymes like pyrogallol hydroxytransferase can modify the hydroxyl groups on the benzene (B151609) ring, their application in forming the C-S bond for sulfonation has not been established. ebi.ac.uknih.gov

An alternative route for the synthesis of 3,4,5-trihydroxybenzenesulfonic acid that avoids the use of highly corrosive concentrated sulfuric acid has been reported. researchgate.net This method starts with pyrogallol in an aqueous solution containing sodium sulfite (B76179) (Na₂SO₃) and sodium hydroxide (B78521) (NaOH). researchgate.net Air is continuously passed through the reaction mixture for several hours. researchgate.net This process is followed by acidification and extensive extraction to isolate the product. researchgate.net Though effective, this method is noted to be quite laborious in terms of product isolation and purification. researchgate.net

Table 2: Alternative Synthesis Reaction Components

Starting MaterialReagentsKey Condition
PyrogallolSodium Sulfite (Na₂SO₃), Sodium Hydroxide (NaOH)Continuous aeration for 6 hours

Advanced Chemical Modifications and Derivatization Strategies

The sulfonic acid and hydroxyl functional groups of 3,4,5-trihydroxy-benzenesulfonic acid allow for a variety of chemical modifications to produce derivatives with altered properties.

The synthesis of sulfonamides from sulfonic acids is a well-established two-step process. The first step involves the conversion of the sulfonic acid into a more reactive sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The resulting 3,4,5-trihydroxybenzenesulfonyl chloride is a key intermediate. In the second step, this sulfonyl chloride is reacted with a primary or secondary amine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the sulfonamide (R-SO₂-NR'R''). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Sulfonic acids can undergo intermolecular dehydration to form sulfonic anhydrides. This transformation involves the removal of one molecule of water from two molecules of the sulfonic acid. For benzenesulfonic acids, this dehydration can be accomplished by heating with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). researchgate.netacs.org The reaction yields the corresponding benzenesulfonic anhydride (B1165640). acs.org While this method is established for simpler aromatic sulfonic acids, its application to 3,4,5-trihydroxy-benzenesulfonic acid would require careful consideration of the reactivity of the phenolic hydroxyl groups, which may undergo side reactions under the harsh dehydrating conditions. More recent developments include electrochemical methods for the dehydration of sulfonic acids to their anhydrides under milder conditions. nih.govacs.org

Desulfonation Mechanisms

The desulfonation of benzenesulfonic acids is fundamentally a reverse reaction of sulfonation, typically achieved through hydrolysis. wikipedia.org For 3,4,5-trihydroxybenzenesulfonic acid, this process involves the removal of the sulfonic acid group (-SO₃H) to yield pyrogallol (1,2,3-trihydroxybenzene). The reaction is generally carried out by heating the sulfonic acid in the presence of dilute aqueous acid, such as sulfuric or phosphoric acid. youtube.com

The mechanism is considered an electrophilic aromatic substitution where a proton (H⁺) acts as the electrophile. The key steps are:

Protonation: The aromatic ring is protonated, typically at the carbon atom bearing the sulfonic acid group, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Loss of SO₃: The intermediate arenium ion loses a molecule of sulfur trioxide (SO₃), which is a good leaving group. This step restores the aromaticity of the ring.

Reaction of SO₃: The liberated SO₃ reacts with water present in the reaction medium to form sulfuric acid.

The process can be represented by the following equation: C₆H(OH)₃SO₃H + H₂O ⇌ C₆H₃(OH)₃ + H₂SO₄ wikipedia.org

This reversibility is exploited in organic synthesis, where the sulfonic acid group can be used as a temporary protecting or directing group and later removed under hydrolytic conditions. wikipedia.org

Electrophilic Aromatic Substitution Reactions

The benzene ring of 3,4,5-trihydroxybenzenesulfonic acid is highly activated towards electrophilic aromatic substitution due to the presence of three strongly electron-donating hydroxyl (-OH) groups. These groups are ortho-, para-directing activators. Conversely, the sulfonic acid (-SO₃H) group is a deactivating, meta-directing group. youtube.com The powerful activating effect of the three hydroxyl groups dominates the directing effects, making the ring highly susceptible to attack by electrophiles.

The available positions for substitution are the carbon atoms at positions 2 and 6 (ortho to two hydroxyl groups and meta to one). Given the combined directing influence of the substituents, electrophiles will preferentially attack these positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst is typically not required due to the highly activated nature of the ring. The reaction can proceed readily, leading to the substitution of one or both available hydrogen atoms at the 2 and 6 positions.

Nitration: Introduction of a nitro group (-NO₂) is achieved using a mixture of concentrated nitric acid and sulfuric acid. msu.edu The strong activating effect of the hydroxyl groups means that harsh conditions must be avoided to prevent over-substitution or oxidative degradation of the ring.

Sulfonation: Further sulfonation is possible, although the existing sulfonic acid group is deactivating. aakash.ac.in Heating with fuming sulfuric acid can introduce a second -SO₃H group, likely at the remaining activated position. libretexts.org

The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile (E⁺), forming a stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Reaction Reagent Typical Product
BrominationBr₂2-Bromo-3,4,5-trihydroxybenzenesulfonic acid
NitrationHNO₃, H₂SO₄2-Nitro-3,4,5-trihydroxybenzenesulfonic acid
SulfonationFuming H₂SO₄3,4,5-trihydroxybenzene-1,2-disulfonic acid

Structural Diversification through Esterification and Acylation

The hydroxyl groups of 3,4,5-trihydroxybenzenesulfonic acid provide key sites for structural modification through esterification and acylation. These reactions allow for the introduction of a wide variety of functional groups, altering the compound's physical and chemical properties.

Esterification: Esterification involves the reaction of the phenolic hydroxyl groups with carboxylic acids or their derivatives. The classic Fischer esterification, involving direct reaction with a carboxylic acid catalyzed by a strong acid like sulfuric acid, can be employed. khanacademy.org However, given that the substrate itself is a strong acid, alternative methods are often more efficient. These include reacting the compound with:

Acyl Halides (e.g., R-COCl): In the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

Acid Anhydrides (e.g., (R-CO)₂O): Often with a base or acid catalyst.

These reactions convert one or more of the hydroxyl groups into ester linkages (-O-C=O)-R). The extent of esterification (mono-, di-, or tri-ester) can be controlled by adjusting the stoichiometry of the acylating agent.

Acylation: Acylation is a broader term that includes the introduction of an acyl group (R-C=O). Besides forming esters from carboxylic acid derivatives, acylation can also refer to Friedel-Crafts acylation on the aromatic ring. However, in the context of diversifying the hydroxyl groups, acylation is synonymous with esterification. For example, reaction with acetic anhydride would yield acetylated derivatives.

These modifications are useful for protecting the hydroxyl groups or for synthesizing derivatives with tailored properties. google.com

Reagent Reaction Type Functional Group Introduced
Acetic AnhydrideAcylation/EsterificationAcetyl (-COCH₃)
Benzoyl ChlorideAcylation/EsterificationBenzoyl (-COC₆H₅)
Propanoic AcidFischer EsterificationPropanoyl (-COCH₂CH₃)

Derivatives with Alkyl and Aryl Substituents

Alkyl and aryl substituents can be introduced onto the 3,4,5-trihydroxybenzenesulfonic acid core either at the hydroxyl groups (forming ethers) or directly onto the aromatic ring (C-alkylation/arylation).

O-Alkylation (Etherification): The most common method for introducing alkyl groups onto the phenolic hydroxyls is the Williamson ether synthesis. This involves deprotonating the hydroxyl groups with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form phenoxide ions, which then act as nucleophiles to attack an alkyl halide (e.g., dodecyl bromide). researchgate.net This reaction can be used to produce mono-, di-, or tri-ethers. The synthesis of 3,4,5-tris(dodecyloxy)benzenesulfonates has been reported through this method, starting from the sulfonation of pyrogallol followed by etherification. researchgate.net

C-Alkylation (Friedel-Crafts Alkylation): Introducing alkyl or aryl groups directly to the aromatic ring can be achieved via Friedel-Crafts reactions. masterorganicchemistry.com Friedel-Crafts alkylation involves an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). However, for a highly activated ring like this one, the reaction can be difficult to control, often leading to polyalkylation. Furthermore, the sulfonic acid and hydroxyl groups can complex with the Lewis acid catalyst, complicating the reaction.

Method Reagents Bond Formed Product Type
Williamson Ether SynthesisAlkyl Halide (R-X), Base (e.g., K₂CO₃)C-O-RAlkoxy derivative (Ether)
Friedel-Crafts AlkylationAlkyl Halide (R-X), Lewis Acid (e.g., AlCl₃)C-RAlkyl-substituted derivative

Peptide Conjugation and Hybrid Molecule Synthesis

The functional groups of 3,4,5-trihydroxybenzenesulfonic acid allow for its conjugation to peptides, creating hybrid molecules. interchim.fr Such conjugates can combine the properties of the phenolic core with the biological specificity of a peptide. nih.gov Conjugation typically requires the formation of a stable covalent bond between the two molecules.

Common strategies for peptide conjugation involve linking a molecule to the N-terminus, C-terminus, or a side-chain functional group (e.g., the amine of lysine (B10760008) or the thiol of cysteine) of the peptide. mdpi.com Since 3,4,5-trihydroxybenzenesulfonic acid lacks a carboxylic acid or primary amine group suitable for direct amide bond formation, a linker or chemical modification is often necessary.

Potential approaches include:

Functionalization: One of the hydroxyl groups could be modified to introduce a reactive handle, such as a carboxylic acid or an amine, which can then be coupled to the peptide using standard peptide coupling reagents (e.g., HBTU, HATU).

Linker Chemistry: A bifunctional linker can be used. For example, one of the hydroxyl groups could be reacted with one end of a linker (e.g., an epoxy or halide), leaving the other end of the linker (e.g., an azide, alkyne, or activated ester) free to react with the peptide. mdpi.com

Hydrazone Linkage: If the aromatic ring is first formylated to introduce an aldehyde group (see 2.2.8), this can be reacted with a hydrazine- or aminooxy-functionalized peptide to form a stable hydrazone or oxime linkage, respectively. These bonds are often stable under physiological conditions but can be designed to be cleavable under specific pH conditions, such as those found in endosomes. interchim.frnih.gov

The choice of conjugation strategy depends on the desired stability of the linkage and the specific functional groups available on the peptide. qyaobio.com

Formylation and Oximation Reactions

Formylation: Formylation is the introduction of an aldehyde group (-CHO) onto the aromatic ring, a type of electrophilic aromatic substitution. For highly activated phenolic compounds, several methods are suitable:

Vilsmeier-Haack Reaction: This reaction uses a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophile attacks the activated ring, and subsequent hydrolysis yields the aldehyde.

Gattermann Reaction: This method uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A safer modification uses zinc cyanide (Zn(CN)₂).

Duff Reaction: This involves heating the phenol (B47542) with hexamethylenetetramine (HMTA) in an acidic medium.

Given the substitution pattern of 3,4,5-trihydroxybenzenesulfonic acid, formylation would occur at one of the activated ortho/para positions (C-2 or C-6). The product would be 2-formyl-3,4,5-trihydroxybenzenesulfonic acid.

Oximation: Once the aldehyde derivative is synthesized, the formyl group can be readily converted into an oxime (-CH=NOH). This is achieved by reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt, typically in a buffered solution. The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.

This two-step sequence (formylation followed by oximation) provides a route to introduce a new functional group that can be used for further derivatization, such as in the synthesis of peptide conjugates via oxime ligation.

Catalytic Aspects in Synthesis

Catalysis plays a crucial role in both the synthesis of 3,4,5-trihydroxybenzenesulfonic acid and its subsequent chemical transformations.

Synthesis of the Compound: The primary synthesis of 3,4,5-trihydroxybenzenesulfonic acid involves the sulfonation of pyrogallol (1,2,3-trihydroxybenzene). This is an electrophilic aromatic substitution reaction. The electrophile, sulfur trioxide (SO₃), is typically generated in situ from concentrated or fuming sulfuric acid. libretexts.org In this context, sulfuric acid acts as both a reagent and a catalyst, as it facilitates the generation of the SO₃ electrophile through self-dissociation. aakash.ac.in 2H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Catalysis in Subsequent Reactions:

Esterification: As mentioned in section 2.2.5, strong protic acids like sulfuric acid or p-toluenesulfonic acid are classic catalysts for Fischer esterification. khanacademy.org

Desulfonation: The reverse reaction, desulfonation, is also acid-catalyzed, requiring protons to initiate the substitution of the -SO₃H group. rsc.org

Friedel-Crafts Reactions: Lewis acids such as AlCl₃, FeCl₃, or BF₃ are essential catalysts for Friedel-Crafts alkylation and acylation reactions by activating the alkyl/acyl halide to generate a potent electrophile. msu.edu

Ether Synthesis: While the Williamson ether synthesis is not strictly catalytic, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be used to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase.

Palladium Catalysis: Recent research has shown that electron-rich palladium complexes can catalyze the desulfonation of hydroxybenzenesulfonic acids, indicating a role for transition metal catalysis in transformations of this compound class. rsc.org

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Structural Elucidation and Purity Assessment

Chromatographic methods are fundamental for separating "Benzenesulfonic acid, 3,4,5-trihydroxy-" from complex mixtures, assessing its purity, and providing initial structural information when coupled with mass spectrometry. Given its high polarity due to the presence of three hydroxyl groups and a sulfonic acid moiety, reversed-phase chromatography is a well-suited approach.

Ultra-Performance Liquid Chromatography (UPLC) hyphenated with Mass Spectrometry (MS)

UPLC-MS stands as a powerful technique for the analysis of polar compounds like "Benzenesulfonic acid, 3,4,5-trihydroxy-". The use of sub-2 µm particle columns in UPLC allows for high-resolution separations with shorter analysis times and reduced solvent consumption compared to conventional HPLC. When coupled with mass spectrometry, it provides highly sensitive and selective detection, enabling precise mass determination and fragmentation analysis for structural elucidation.

For the analysis of phenolic acids, a common approach involves a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (typically acetonitrile (B52724) or methanol), acidified with a small amount of formic or acetic acid to ensure good peak shape and ionization efficiency. A similar system would be effective for "Benzenesulfonic acid, 3,4,5-trihydroxy-".

Table 1: Representative UPLC-MS Parameters for the Analysis of "Benzenesulfonic acid, 3,4,5-trihydroxy-"

ParameterValue
Column Acquity UPLC HSS T3 C18 (2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Scan Range (m/z) 50 - 500
Expected [M-H]⁻ 221.0

In negative ion mode, "Benzenesulfonic acid, 3,4,5-trihydroxy-" is expected to be readily detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 221.0. Further fragmentation in tandem MS (MS/MS) would likely involve the loss of SO₃ (80 Da), providing structural confirmation.

High-Performance Liquid Chromatography (HPLC) coupled with UV-MS

HPLC coupled with both UV and MS detectors provides complementary information. The UV detector offers quantitative data based on the chromophoric nature of the benzene (B151609) ring, while the mass spectrometer confirms the identity of the eluted peaks. The trihydroxy substitution on the benzene ring is expected to result in strong UV absorbance. Gallic acid, a closely related compound, exhibits maximum absorption around 272 nm. unesp.br

Table 2: Typical HPLC-UV-MS Conditions for "Benzenesulfonic acid, 3,4,5-trihydroxy-" Analysis

ParameterValue
Column C18 Reversed-Phase (4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of 0.2% Acetic Acid in Water/Methanol
Flow Rate 1.0 mL/min
UV Detection Diode Array Detector (DAD), 270-280 nm
MS Detector ESI, Negative Ion Mode

This dual-detector setup is robust for both quantification and identification in various sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of "Benzenesulfonic acid, 3,4,5-trihydroxy-" by GC-MS is not feasible due to its high polarity, low volatility, and thermal instability. The sulfonic acid and multiple hydroxyl groups would lead to strong adsorption on the GC column and decomposition at the temperatures required for volatilization.

To make the compound amenable to GC-MS analysis, a derivatization step is necessary. The three hydroxyl groups can be converted to less polar and more volatile trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, the sulfonic acid group remains problematic for GC analysis. Pyrolysis-GC-MS is an alternative approach for sulfonated compounds, where thermal decomposition products are analyzed to infer the original structure, though this is a destructive technique. nih.govresearchgate.net Due to these challenges, liquid chromatography-based methods are generally preferred for the analysis of this compound.

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of "Benzenesulfonic acid, 3,4,5-trihydroxy-".

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of "Benzenesulfonic acid, 3,4,5-trihydroxy-" would be characterized by the superposition of absorptions from the hydroxyl groups, the aromatic ring, and the sulfonic acid group.

Table 3: Predicted FT-IR Absorption Bands for "Benzenesulfonic acid, 3,4,5-trihydroxy-"

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchPhenolic -OH
3100-3000C-H stretchAromatic C-H
1620-1580C=C stretchAromatic ring
1470-1430C=C stretchAromatic ring
1250-1175S=O stretch (asymmetric)Sulfonic acid
1100-1000S=O stretch (symmetric)Sulfonic acid
1200-1100C-O stretchPhenolic C-O
700-600S-O stretchSulfonic acid

The broad O-H stretching band is a prominent feature due to hydrogen bonding. The strong absorptions corresponding to the S=O and S-O stretching vibrations are characteristic of the sulfonic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Due to the symmetrical substitution pattern on the benzene ring, the two aromatic protons are chemically equivalent. This would result in a single signal (a singlet) in the ¹H NMR spectrum. The chemical shift of this singlet would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing sulfonic acid group. The protons of the hydroxyl groups will appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

Table 4: Predicted ¹H NMR Data for "Benzenesulfonic acid, 3,4,5-trihydroxy-" (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5Singlet2HAromatic H-2, H-6

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule. There will be four distinct signals for the aromatic carbons. The chemical shifts are predicted based on the known effects of hydroxyl and sulfonic acid substituents on a benzene ring.

Table 5: Predicted ¹³C NMR Data for "Benzenesulfonic acid, 3,4,5-trihydroxy-" (in D₂O)

Chemical Shift (δ, ppm)Assignment
~150-155C-3, C-5 (bearing -OH)
~135-140C-4 (bearing -OH)
~130-135C-1 (bearing -SO₃H)
~110-115C-2, C-6

The carbon attached to the sulfonic acid group (C-1) is expected to be significantly downfield, as are the carbons attached to the hydroxyl groups (C-3, C-4, C-5). The two equivalent carbons at positions 2 and 6 will appear as a single peak at a more upfield position.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. For a polar and non-volatile compound like 3,4,5-trihydroxybenzenesulfonic acid, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. upce.cz

In ESI-MS analysis, the compound is expected to be detected in negative ion mode due to the acidic nature of the sulfonic acid and phenolic hydroxyl groups. The primary ion observed would be the deprotonated molecule, [M-H]⁻. Given the molecular formula C₆H₆O₆S, the theoretical monoisotopic mass is 205.9837 g/mol . Therefore, the [M-H]⁻ ion would appear at a mass-to-charge ratio (m/z) of approximately 205.98.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. lcms.cz The exact mass of the [M-H]⁻ ion can be compared to theoretical values for possible elemental compositions, confirming the identity of the compound.

Table 1: Theoretical Mass Data for 3,4,5-trihydroxybenzenesulfonic acid

Formula Species Ion Type Theoretical Monoisotopic Mass (Da)
C₆H₆O₆S [M-H]⁻ Anion 205.9837
C₆H₅O₆SNa [M-2H+Na]⁻ Anion 227.9656

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the [M-H]⁻ precursor ion. This process helps to confirm the structure of the molecule. The fragmentation of aromatic sulfonic acids often involves the cleavage of the C-S bond. researchgate.net For 3,4,5-trihydroxybenzenesulfonic acid, characteristic fragmentation pathways would likely include the neutral loss of sulfur trioxide (SO₃, 79.957 Da), resulting in a prominent fragment ion corresponding to the pyrogallol (B1678534) anion at m/z 125.02.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific single-crystal XRD study for 3,4,5-trihydroxybenzenesulfonic acid is not prominently available in the published literature, analysis of its close structural analog, 3,4,5-trihydroxybenzoic acid (gallic acid), demonstrates the type of data that would be obtained. nih.govresearchgate.net An XRD analysis of crystalline 3,4,5-trihydroxybenzenesulfonic acid would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. mdpi.com

For gallic acid, XRD studies have revealed a monoclinic crystal system (space group C2/c) with detailed parameters for the unit cell. nih.gov The analysis also highlights an extensive network of intermolecular hydrogen bonds involving the hydroxyl and carboxylic acid groups, which dictates the molecular packing in the crystal lattice. researchgate.net A similar, complex hydrogen-bonding network would be expected for 3,4,5-trihydroxybenzenesulfonic acid, involving its three hydroxyl groups and the sulfonate moiety, which would significantly influence its physical properties.

Table 2: Illustrative Crystal Data for the Analogous Compound, 3,4,5-Trihydroxybenzoic Acid

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 25.629
b (Å) 4.9211
c (Å) 11.2217
β (°) 106.251
Volume (ų) 1358.77
Z (molecules/cell) 8

Data sourced from a study on anhydrous gallic acid and is provided for illustrative purposes only. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, sulfur, etc.) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula, C₆H₆O₆S.

The theoretical elemental composition is calculated from the molecular weight of the compound (206.18 g/mol ) and the atomic weights of its constituent atoms. Any significant deviation between the experimental and theoretical values would indicate the presence of impurities, such as residual solvents or starting materials.

Table 3: Theoretical Elemental Composition of 3,4,5-trihydroxybenzenesulfonic acid (C₆H₆O₆S)

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 6 72.066 34.95
Hydrogen H 1.008 6 6.048 2.93
Oxygen O 15.999 6 95.994 46.56
Sulfur S 32.06 1 32.06 15.55

| Total | | | | 206.17 | 100.00 |

UV-Visible Spectrophotometry for Quantification and Interaction Studies

UV-Visible spectrophotometry is a versatile technique used for both the quantitative determination of a compound and the study of its interactions with other species. The presence of the benzene ring substituted with three hydroxyl groups (auxochromes) and a sulfonic acid group gives 3,4,5-trihydroxybenzenesulfonic acid a distinct UV absorbance profile.

For quantification, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This curve can then be used to determine the concentration of the compound in unknown samples. pjps.pk Studies on the closely related compound, 3,4,5-trihydroxybenzoic acid, have successfully used UV-Vis spectrophotometry for its quantification in various samples, demonstrating the applicability of this method. scielo.brrjpbcs.com

UV-Vis spectrophotometry is also a valuable tool for studying interactions between the compound and other molecules, such as metal ions or biomolecules. When 3,4,5-trihydroxybenzenesulfonic acid interacts with another species, the electronic environment of its chromophore can be altered, leading to changes in the UV-Vis spectrum. These changes may include a shift in the λmax (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect). nih.gov By monitoring these spectral changes, it is possible to investigate the formation of complexes, determine binding constants, and elucidate the nature of the interaction. nih.govresearchgate.net

Table 4: Compound Names Mentioned

Compound Name
Benzenesulfonic acid, 3,4,5-trihydroxy-
3,4,5-Trihydroxybenzoic acid (Gallic acid)

Mechanistic Investigations of Molecular Interactions

Enzyme Inhibition Kinetics and Mechanisms

HSP90alpha Enzyme ModulationNo research data was found regarding the modulation of HSP90alpha by Benzenesulfonic acid, 3,4,5-trihydroxy-.

Due to the absence of specific research findings for "Benzenesulfonic acid, 3,4,5-trihydroxy-" in the context of the requested enzyme inhibition studies, it is not possible to provide the detailed article as outlined. Information is available for structurally related compounds containing a 3,4,5-trihydroxy-phenyl moiety, but not for the specific sulfonic acid derivative requested.

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of Benzenesulfonic acid, 3,4,5-trihydroxy-, also known as sulfonated gallic acid, are rooted in its molecular structure, specifically the presence of multiple hydroxyl groups on the benzene (B151609) ring. These groups can donate hydrogen atoms or electrons to neutralize free radicals, thus mitigating oxidative stress. The introduction of a sulfonic acid group can modulate this activity, primarily by altering the compound's electronic properties and solubility.

The capacity of Benzenesulfonic acid, 3,4,5-trihydroxy- and its analogs to scavenge free radicals is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. These assays measure the ability of an antioxidant to reduce a stable radical, resulting in a color change that can be quantified spectrophotometrically.

Research on sulfonamide derivatives of gallic acid, which are structurally analogous to 3,4,5-trihydroxybenzenesulfonic acid, reveals potent antioxidant activity. For instance, a study on 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS) demonstrated significant radical scavenging capabilities, comparable to the parent compound, gallic acid (GA). The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the free radicals, is a key metric in these assays. The antioxidant activity of gallic acid itself is well-documented, with its three hydroxyl groups enabling it to effectively donate hydrogen atoms to neutralize a wide variety of free radicals.

The ABTS assay is considered more sensitive than the DPPH assay for some compounds due to faster reaction kinetics. Studies on various plant extracts and pure compounds consistently show that gallic acid and its derivatives exhibit very strong antioxidant activity in both DPPH and ABTS assays, often used as a positive control or benchmark.

CompoundAssayIC₅₀ (µM)Reference
Gallic Acid (GA)DPPH~47
3,4,5-Trihydroxybenzenesulfonamide (3,4,5-THBS)DPPH~35
Gallic Acid HydrateABTS1.03 ± 0.25 µg/mL

Beyond direct radical scavenging, polyphenolic compounds like Benzenesulfonic acid, 3,4,5-trihydroxy- reduce oxidative stress through various cellular mechanisms. These mechanisms often involve the modulation of key signaling pathways that regulate the body's endogenous antioxidant response.

One of the primary pathways influenced by polyphenols is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, polyphenols can promote the activation of Nrf2, which in turn upregulates the expression of numerous antioxidant and detoxification enzymes. This enhances the cell's intrinsic ability to combat oxidative damage.

Furthermore, these compounds can interfere with pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. Chronic inflammation is a major contributor to oxidative stress, and by inhibiting NF-κB, polyphenols can reduce the expression of inflammatory cytokines and mediators, thereby alleviating oxidative stress. The antioxidant activity of polyphenols is intricately linked to their chemical structure, particularly the number and arrangement of hydroxyl groups which can chelate metal ions and scavenge a wide range of ROS.

Metal Ion Complexation and Chelation Studies

The arrangement of three adjacent hydroxyl groups (pyrogallol moiety) in Benzenesulfonic acid, 3,4,5-trihydroxy- makes it an excellent chelating agent for various metal ions. The sulfonic acid group can further influence these interactions.

The catechol-like (or more accurately, pyrogallol-like) functionality of 3,4,5-trihydroxybenzenesulfonic acid is the primary site for coordination with transition metal ions. The hydroxyl groups can deprotonate to form strong coordinate bonds with metal centers. The presence of a third hydroxyl group enhances the chelation potential compared to simple catechols.

The sulfonate group (-SO₃H) can also participate in coordination, although it is generally a weaker ligand than the phenoxide groups. In many cases, the sulfonate group may remain uncoordinated and serve to increase the aqueous solubility of the metal complex. However, it can also act as a bridging ligand, connecting two or more metal centers to form coordination polymers. The coordination environment around the transition metal will depend on factors such as the metal's identity, the pH of the solution, and the ratio of ligand to metal.

The interaction of 3,4,5-trihydroxybenzenesulfonic acid with lanthanide ions is expected to involve both the hydroxyl and the sulfonate groups. Lanthanide ions are hard acids and tend to form complexes with hard bases, such as the oxygen atoms of the phenoxide and sulfonate groups.

Studies on lanthanide complexes with other aromatic sulfonic acids have shown that the sulfonate group can effectively coordinate to the lanthanide ion. Similarly, research on lanthanide complexes with hydroxybenzoic acids indicates that the carboxylate and hydroxyl groups are involved in binding. By analogy, it is anticipated that 3,4,5-trihydroxybenzenesulfonic acid would form stable complexes with lanthanide ions, potentially acting as a multidentate ligand through its array of oxygen donor atoms. The specific coordination mode and resulting structure would depend on the specific lanthanide ion and reaction conditions.

The structural core of 3,4,5-trihydroxybenzenesulfonic acid is gallic acid, a compound well-known for its ability to act as a rust converter. Rust, which is primarily composed of hydrated iron(III) oxides (e.g., α-FeOOH, γ-FeOOH) and magnetite (Fe₃O₄), can be chemically transformed into a stable, protective layer by this compound.

Adsorption Processes Involving Metal Ions

Benzenesulfonic acid, 3,4,5-trihydroxy-, also known as pyrogallol-4-sulfonic acid, demonstrates a significant capacity for adsorbing metal ions from aqueous solutions. This ability is attributed to the combined action of its distinct functional groups: the three hydroxyl (-OH) groups and the sulfonic acid (-SO₃H) group attached to the aromatic ring. The mechanism of interaction is multifaceted, involving both chelation and electrostatic interactions.

The 3,4,5-trihydroxy arrangement, analogous to that in gallic acid, provides strong organic linking sites capable of chelating metal ions through a coordination self-assembly process. mdpi.com These hydroxyl groups can deprotonate, forming negatively charged phenoxide ions that readily form stable complexes with positively charged metal ions. mdpi.comresearchgate.net Research on gallic acid-based metal phenolic networks (MPNs) has shown that this coordination is a primary driver for forming stable supramolecular complexes, which are highly effective for modifying adsorbent surfaces. mdpi.comresearchgate.net In a similar fashion, the hydroxyl groups of Benzenesulfonic acid, 3,4,5-trihydroxy- are expected to play a crucial role in capturing metal ions like Cr(III) via coordination complexation. rsc.org

The efficiency of the adsorption process is also dependent on environmental factors, particularly the pH of the solution. At low pH, a high concentration of H⁺ ions can compete with metal ions for the active binding sites on both the hydroxyl and sulfonic acid groups, potentially reducing adsorption efficiency for some metals. mdpi.com Conversely, as the pH increases, the deprotonation of the hydroxyl groups enhances their ability to chelate metals. mdpi.com The interplay between these mechanisms allows for a robust and versatile adsorption capability.

Table 1: Mechanistic Roles of Functional Groups in Metal Ion Adsorption
Functional GroupPrimary Interaction MechanismDescriptionRelevant Metal Ions (Examples)
3,4,5-Trihydroxy GroupsChelation / Coordination ComplexationThe three adjacent hydroxyl groups act as a powerful chelating agent, forming stable coordinate bonds with metal ions, similar to the action of gallic acid. mdpi.comrsc.orgCr(III), Fe(III), Au(III) rsc.orgresearchgate.net
Sulfonic Acid Group (-SO₃H)Electrostatic InteractionAs a strong acid, this group is typically deprotonated (-SO₃⁻), creating a negative charge that attracts and binds positively charged metal ions. nih.govresearchgate.netPb(II), Cu(II) researchgate.net

Interactions with Biological Macromolecules (e.g., proteins, enzymes)

The molecular structure of Benzenesulfonic acid, 3,4,5-trihydroxy- facilitates complex interactions with biological macromolecules such as proteins and enzymes. These interactions are driven by a combination of forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions, stemming from the compound's polyhydroxylated aromatic ring and its ionic sulfonate group.

The trihydroxy-substituted phenyl moiety is analogous to pyrogallol (B1678534) and the galloyl group found in many polyphenols. nih.govnih.gov Studies on the interaction between pyrogallol and human serum albumin (HSA) have revealed that binding is a spontaneous process driven primarily by van der Waals forces and hydrogen bonds. nih.gov The multiple hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for the formation of multiple points of contact with amino acid residues on the protein surface. Research on various phenolic compounds has consistently shown that the number and position of hydroxyl groups significantly influence binding affinity for proteins like HSA. nih.gov Specifically, the presence of a galloyl (3,4,5-trihydroxybenzoyl) moiety is known to enhance binding affinities. nih.gov This suggests that the 3,4,5-trihydroxy arrangement on the benzenesulfonic acid molecule is a key determinant in its ability to bind to proteins.

The sulfonic acid group adds another dimension to these interactions. As a strong acid, it exists as a negatively charged sulfonate ion under physiological pH. wikipedia.org This allows for strong electrostatic or ionic interactions with positively charged residues on a protein's surface, such as lysine (B10760008) and arginine. This type of electrostatic interaction is a predominant mechanism in the binding of other benzenesulfonic acid derivatives to proteins. nih.gov

Furthermore, Benzenesulfonic acid, 3,4,5-trihydroxy- may act as an inhibitor for certain enzymes. Various derivatives of benzenesulfonic acid have been synthesized and evaluated as inhibitors of human neutrophil elastase (hNE), a serine proteinase. nih.gov The inhibitory activity of these compounds often relies on the specific substituents on the benzene ring that interact with the enzyme's active site. nih.gov Given its structure, it is plausible that Benzenesulfonic acid, 3,4,5-trihydroxy- could similarly occupy and block the active sites of specific enzymes, modulating their biological activity.

Table 2: Summary of Interactions with Biological Macromolecules
Type of InteractionResponsible Functional Group(s)Description of MechanismPotential Outcome
Hydrogen Bonding3,4,5-Trihydroxy GroupsHydroxyl groups act as donors and acceptors, forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate). nih.govProtein binding, conformational changes. nih.gov
Van der Waals ForcesAromatic RingNon-specific, weak attractions between the aromatic ring and nonpolar regions of the protein. nih.govStabilization of the protein-ligand complex. nih.gov
Electrostatic InteractionsSulfonic Acid Group (-SO₃⁻)The negatively charged sulfonate group forms ionic bonds with positively charged amino acid residues (e.g., lysine, arginine). nih.govStrong, specific binding to protein surfaces.
Enzyme InhibitionEntire MoleculeThe compound may fit into the active site of an enzyme, blocking substrate access and inhibiting its catalytic function. nih.govresearchgate.netModulation of enzyme activity.

Antimicrobial Action Mechanisms (e.g., cell membrane disruption, biofilm inhibition)

While direct studies on the antimicrobial mechanisms of Benzenesulfonic acid, 3,4,5-trihydroxy- are limited, its structural features suggest potential pathways for its antimicrobial and antibiofilm activity, primarily through cell membrane disruption and inhibition of biofilm formation. These mechanisms are common among phenolic compounds and other antimicrobial agents. nih.govresearchgate.net

One probable mechanism of action is the disruption of the bacterial cell membrane. The lipophilic nature of the benzene ring allows the molecule to intercalate into the lipid bilayer of the cell membrane. The polar hydroxyl and sulfonate groups can then disrupt the membrane's structural integrity. This action is similar to that of antimicrobial peptides (AMPs), which often exert their effects by permeabilizing the bacterial membrane, leading to leakage of cellular contents and ultimately cell death. nih.govmdpi.com The polyhydroxylated phenyl structure is common in natural antimicrobial compounds that target bacterial membranes.

In addition to direct bactericidal activity, Benzenesulfonic acid, 3,4,5-trihydroxy- likely possesses antibiofilm properties. Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers significant resistance to conventional antibiotics. nih.govnih.gov Biofilm inhibition can occur through several mechanisms:

Inhibition of Initial Attachment : The compound may alter the surface properties of either the bacteria or the substrate, preventing the initial adhesion that is critical for biofilm formation. mdpi.com

Disruption of the EPS Matrix : The EPS matrix is composed of polysaccharides, proteins, and extracellular DNA (eDNA). nih.gov Compounds that can degrade or interfere with the synthesis of these components can weaken the biofilm structure, making the embedded bacteria more susceptible to antimicrobial agents. nih.gov

Inhibition of Quorum Sensing (QS) : Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation and virulence. nih.govnih.gov Many natural and synthetic compounds inhibit biofilm formation by blocking QS signaling pathways. nih.govmdpi.com The phenolic structure of Benzenesulfonic acid, 3,4,5-trihydroxy- makes it a candidate for a QS inhibitor.

Table 3: Potential Antimicrobial and Antibiofilm Mechanisms
MechanismTargetDescriptionSupporting Principle
Cell Membrane DisruptionBacterial Lipid BilayerThe molecule may insert into the cell membrane, disrupting its integrity and causing leakage of intracellular contents, leading to cell death. nih.govresearchgate.netCommon mechanism for phenolic compounds and antimicrobial peptides. mdpi.com
Biofilm Formation InhibitionBacterial AdhesionThe compound could interfere with the initial attachment of bacteria to surfaces, a crucial first step in biofilm development. mdpi.comAnti-adhesive properties of surface-active molecules.
Biofilm Matrix DegradationExtracellular Polymeric Substance (EPS)The compound might inhibit the synthesis of or degrade components of the EPS matrix (e.g., polysaccharides, proteins), thus destabilizing the biofilm. nih.govStrategy used by biofilm-dispersing enzymes and agents. nih.gov
Quorum Sensing InhibitionBacterial Signaling PathwaysThe molecule could act as an antagonist to quorum sensing signals, preventing the coordinated gene expression required for biofilm maturation and virulence. nih.govmdpi.comMany phenolic compounds are known to interfere with quorum sensing. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to forecast the binding mode and affinity of a small molecule ligand, such as Benzenesulfonic acid, 3,4,5-trihydroxy-, to the binding site of a target protein.

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's geometry is optimized to its lowest energy conformer. The protein structure, often obtained from the Protein Data Bank (PDB), is prepared by removing water molecules and adding hydrogen atoms. nih.gov A defined binding site or "pocket" on the protein is then specified. researchgate.net Docking algorithms systematically sample different conformations and orientations of the ligand within this binding site, scoring each pose based on a force field that estimates the binding energy. nih.gov

Lower docking scores typically indicate a more favorable binding affinity. nih.gov For instance, in studies of benzoic acid derivatives targeting the SARS-CoV-2 main protease, docking scores were used to identify the most promising candidates for antiviral activity. nih.gov The analysis of docking results focuses on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the target's active site. nih.govekb.eg For Benzenesulfonic acid, 3,4,5-trihydroxy-, the three hydroxyl groups and the sulfonic acid group are expected to be key features for forming strong hydrogen bonds with polar residues in a protein's binding pocket. Studies on similar compounds, such as those with a 3,4,5-trimethoxyphenyl moiety, have utilized molecular docking to rationalize the biological activity observed experimentally. ekb.eg

Table 1: Illustrative Example of Molecular Docking Interaction Analysis This table represents a hypothetical docking result for Benzenesulfonic acid, 3,4,5-trihydroxy- against a target protein, based on common interaction types found in similar studies.

Interacting ResidueInteraction TypeDistance (Å)
Arg152Hydrogen Bond2.1
Tyr228Hydrogen Bond2.5
Ser195Hydrogen Bond2.9
Phe265π-π Stacking3.8
Val150Hydrophobic4.1

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the protein-ligand complex in a simulated physiological environment. researchgate.net

To analyze the stability and dynamics of the complex, several parameters are calculated from the MD trajectory:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. nih.gov A stable RMSD plot that reaches a plateau suggests that the system has achieved equilibrium and the ligand remains stably bound within the active site. nih.gov Significant fluctuations could indicate instability or a change in the binding mode.

Hydrogen Bond (H-bond) Analysis: Hydrogen bonds are critical for the specificity and stability of protein-ligand binding. researchgate.net This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein residues throughout the simulation. nih.gov A high frequency of specific H-bonds indicates their importance in anchoring the ligand in the binding pocket.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues around their average positions. figshare.com High RMSF values for residues in the binding site can indicate flexibility and their role in accommodating the ligand. Conversely, low RMSF values suggest that these residues are part of a stable, well-defined binding pocket. nih.gov

Table 2: Typical Output from MD Simulation Trajectory Analysis This table presents hypothetical average values for a 100 ns MD simulation of a Benzenesulfonic acid, 3,4,5-trihydroxy- protein complex.

ParameterAverage ValueInterpretation
Protein RMSD2.1 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD1.5 ÅThe ligand remains in a stable binding pose.
Intermolecular H-bonds3-4 bondsConsistent hydrogen bonding contributes to binding stability.
Binding Site RMSF1.2 ÅResidues in the active site show minimal fluctuation, indicating a stable pocket.

Conformational Stability and Protein-Ligand Interactions

MD simulations provide a detailed view of the conformational stability of the ligand's binding pose predicted by docking. researchgate.net The simulation can reveal whether the initial interactions are maintained, or if the ligand shifts to a different, more stable conformation within the binding site. nih.gov By analyzing the trajectory, researchers can identify key amino acid residues that consistently interact with the ligand. nih.gov This information is crucial for understanding the structural basis of molecular recognition and can guide the design of new molecules with improved affinity and selectivity. The persistence of interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation is a strong indicator of a stable and meaningful binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemijournal.comnih.gov For a series of derivatives of Benzenesulfonic acid, 3,4,5-trihydroxy-, a QSAR model could predict their inhibitory activity against a specific enzyme, for example.

To build a 3D-QSAR model, a set of molecules with known activities (the training set) is structurally aligned. chemijournal.com Then, molecular fields (e.g., steric and electrostatic potentials) are calculated around the aligned molecules. lookchem.com Statistical methods, such as Partial Least Squares (PLS), are used to derive an equation that relates variations in these fields to the observed biological activities. lookchem.com

The resulting model can be visualized as contour maps, which show regions where certain properties are predicted to increase or decrease activity. For example, a map might indicate that a bulky, electron-withdrawing group at a particular position on the benzene (B151609) ring would enhance the compound's potency. lookchem.com A statistically robust QSAR model, validated by internal and external test sets, serves as a powerful predictive tool to prioritize the synthesis of new, more active analogs and reduce the need for extensive experimental screening. researchgate.netresearchgate.net

Prediction of Molecular Properties (e.g., pKa, log P)

Physicochemical properties like the acid dissociation constant (pKa) and the logarithm of the partition coefficient (log P) are critical determinants of a molecule's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile. researchgate.net

log P: This parameter measures the lipophilicity (fat-solubility) of a compound by quantifying its distribution between an organic (n-octanol) and an aqueous phase. acdlabs.com A molecule's log P value affects its ability to cross biological membranes, its solubility, and its potential for metabolic clearance. mdpi.com According to guidelines like Lipinski's Rule of 5, an optimal log P value (typically <5) is desirable for oral drug candidates. mdpi.com Various computational methods, from fragment-based approaches to those using quantum mechanics, are available to predict log P values for novel compounds. acdlabs.comnih.gov

Table 3: Predicted Physicochemical Properties for Benzenesulfonic acid, 3,4,5-trihydroxy- These are illustrative values based on computational prediction tools for similar structures.

PropertyPredicted ValueSignificance
pKa (Sulfonic Acid)~ -2.0Strongly acidic, fully ionized at physiological pH.
pKa (Phenolic OH)~ 8.0 - 10.0May be partially ionized depending on the local environment.
log P~ 0.5 - 1.5Indicates a relatively hydrophilic character, suggesting good aqueous solubility.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. cmu.edu Unlike simpler molecular mechanics methods, DFT provides detailed information about electron distribution, orbital energies, and other electronic properties. nih.gov

For Benzenesulfonic acid, 3,4,5-trihydroxy-, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule with high accuracy. researchgate.net

Calculate Electronic Properties: Compute parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Determine Reactivity Descriptors: Calculate properties like electronegativity, hardness, and softness, which help in understanding the molecule's potential to participate in chemical reactions. researchgate.net

Simulate Spectroscopic Properties: Predict vibrational frequencies (infrared spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. researchgate.netmultidisciplinaryjournals.com

Analyze Electrostatic Potential: Generate maps of the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for understanding intermolecular interactions, particularly hydrogen bonding. nih.gov

These detailed electronic insights from DFT complement other computational methods and provide a fundamental understanding of the molecule's intrinsic properties. researchgate.net

Chemoinformatic Approaches and Virtual Screening

Chemoinformatic approaches and virtual screening have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from vast chemical libraries. nih.govresearchgate.net These computational techniques are particularly valuable for exploring the therapeutic potential of natural products and their derivatives. While direct chemoinformatic studies on 3,4,5-trihydroxy-benzenesulfonic acid are not extensively documented in the reviewed literature, a wealth of research exists for its close structural analog, gallic acid (3,4,5-trihydroxybenzoic acid). The findings from these studies on gallic acid derivatives offer significant insights into the potential applications of similar computational strategies for 3,4,5-trihydroxy-benzenesulfonic acid.

In silico studies, including molecular docking and virtual screening, have been widely applied to libraries of gallic acid derivatives to identify compounds with high binding affinities to various biological targets. These studies help in understanding the structure-activity relationships and in prioritizing compounds for further experimental validation.

Detailed Research Findings from Virtual Screening of Gallic Acid Derivatives:

Researchers have designed and screened libraries of gallic acid derivatives against a range of therapeutic targets, including enzymes involved in bacterial, viral, and inflammatory diseases.

Antimicrobial Targets: In one study, gallic acid derivatives were designed and docked against the active site of the enzyme Alanine racemase (PDB code: 1SFT), a crucial enzyme for bacterial cell wall synthesis. ijpsr.com Computational analysis identified several compounds as potential ligands against the binding pockets of Alanine racemase, suggesting them as promising leads for developing new antibacterial agents to combat multidrug resistance. ijpsr.com Another study focused on designing gallic acid derivatives as inhibitors of malarial dihydrofolate reductase (DHFR), a key enzyme in the life cycle of the malaria parasite. researchgate.net The in silico docking study identified octyl gallate as exhibiting the strongest interaction and greatest potential inhibitory activity against the malarial DHFR receptor. researchgate.net

Antiviral Targets: The potential of gallic acid derivatives as antiviral agents has also been explored. A study focused on the hepatitis C virus (HCV) receptor binding target NS5B. sphinxsai.com Designed compounds were docked, and compared to gallic acid, several derivatives exhibited higher binding energy and a greater number of hydrogen bond interactions, indicating a stronger potential inhibitory activity against NS5B. sphinxsai.com Similarly, in the context of the COVID-19 pandemic, several derivatives of benzoic acid and alkyl gallates were investigated through an in silico approach for their potential antiviral activity against the SARS-CoV-2 main protease. nih.gov The results suggested that octyl gallate was a promising candidate for future drug development against the coronavirus. nih.gov Another virtual screening of phytochemicals identified a gallocatechin analogue, (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate, as a potential inhibitor of multiple SARS-CoV-2 targets. nih.gov

Anti-inflammatory and Other Targets: The anti-inflammatory potential of methylated derivatives of gallic acid was evaluated against the cyclooxygenase-2 (COX-2) enzyme. biointerfaceresearch.com Molecular docking simulations indicated that increasing the number of substituted methyl groups could enhance the strength of the interaction between the ligand and the target enzyme. biointerfaceresearch.com In another investigation, novel analogs of 3,4,5-trihydroxybenzoic acid were studied as potential inhibitors of HSP90alpha, a molecular chaperone involved in cellular stress response. benthamdirect.com Docking and molecular simulation studies identified several compounds with good docking scores and stable binding interactions with the HSP90 enzyme, marking them as promising theoretical leads for further experimental study as antimicrobial agents. benthamdirect.com

The data from these representative studies highlight the utility of chemoinformatic approaches in identifying promising derivatives of the 3,4,5-trihydroxy-phenyl moiety for various therapeutic applications. The tables below summarize the key findings from these in silico investigations.

Table 1: Virtual Screening of Gallic Acid Derivatives Against Various Enzyme Targets

Target Enzyme/Protein PDB Code Key Findings Reference Compound(s) Potential Therapeutic Application Reference
Alanine Racemase 1SFT Several designed derivatives showed high docking scores and favorable ADMET properties. Compounds 8, 11, 7, 9, 6 Antibacterial ijpsr.com
Dihydrofolate Reductase (Malarial) - Compound 12 (octyl gallate) exhibited the strongest interaction and inhibitory activity. Octyl gallate Antimalarial researchgate.net
Hepatitis C Virus NS5B - Designed compounds 11 and 12 showed significantly lower binding energy (-11.82 and -10.67 kcal/mol) compared to gallic acid (-5.59 kcal/mol). Gallic acid Antiviral (Hepatitis C) sphinxsai.com
SARS-CoV-2 Main Protease - Octyl gallate showed the best docking score, indicating it as a strong antiviral candidate. Boceprevir, Gallic acid Antiviral (COVID-19) nih.gov
Cyclooxygenase-2 (COX-2) - Methylated derivatives showed increased interaction strength with an increasing number of methyl groups. Gallic acid Anti-inflammatory biointerfaceresearch.com

These chemoinformatic and virtual screening studies consistently demonstrate that modifying the core structure of gallic acid can lead to derivatives with enhanced inhibitory activity against a variety of biological targets. This suggests that a similar computational-driven approach could be highly effective in designing and identifying novel derivatives of 3,4,5-trihydroxy-benzenesulfonic acid with specific and potent therapeutic properties.

Research on Derivatives and Analogs with Modified Structures

Benzenesulfonic Acid Derivatives with Varied Substituents

The modification of the benzenesulfonic acid core with various substituents is a key strategy in the development of new compounds with tailored properties. The synthesis of these derivatives often involves electrophilic aromatic substitution reactions, where the sulfonic acid group can be introduced onto a pre-substituted benzene (B151609) ring, or substituents can be added to benzenesulfonic acid itself. scribd.comchemicalbook.com Common synthetic routes include direct sulfonation using agents like sulfuric acid or oleum, and the oxidation of corresponding thiophenols or diaryl disulfides. chemicalbook.com

The nature and position of these substituents significantly influence the chemical and physical properties of the resulting derivatives. For instance, the introduction of electron-withdrawing groups can increase the acidity of the sulfonic acid, while bulky substituents can introduce steric hindrance that affects reaction rates and molecular interactions. A variety of substituents such as alkyl, chloro, and nitro groups have been incorporated into the benzenesulfonic acid structure to create a diverse library of compounds for various applications. scribd.com

One common method for creating benzenesulfonamide (B165840) derivatives is through a Sandmeyer reaction starting from a substituted aniline, followed by treatment with ammonia. nih.gov Cross-coupling reactions, such as those catalyzed by copper, can then be employed to link the substituted benzenesulfonamide with other molecular fragments. nih.gov The choice of substituents is critical; for example, in the development of anti-influenza agents, pyridine (B92270) or phenyl groups were introduced to increase potency and metabolic stability. nih.gov

The following table provides examples of varied substituents on benzenesulfonic acid derivatives and their general synthetic approaches.

Comparative Studies with Trihydroxybenzoic Acid (Gallic Acid) and its Derivatives

Comparative studies between 3,4,5-trihydroxy-benzenesulfonic acid and its carboxylic acid analog, gallic acid (3,4,5-trihydroxybenzoic acid), are crucial for understanding the influence of the acidic functional group (sulfonic acid vs. carboxylic acid) on the molecule's biological and chemical properties. Gallic acid and its derivatives are well-known for their antioxidant, antimicrobial, and anticancer activities. nih.govnih.govscielo.br These properties are largely attributed to the presence of the three hydroxyl groups on the benzene ring, which can readily donate hydrogen atoms to scavenge free radicals. nih.gov

Studies have shown that the antioxidant activity of phenolic compounds, including gallic acid, increases with the number of hydroxyl groups. nih.gov For instance, 3,4,5-trihydroxybenzoic acid (gallic acid) exhibits higher antioxidant activity than dihydroxybenzoic acids like 3,4-dihydroxybenzoic acid (protocatechuic acid). nih.gov The position of these hydroxyl groups also plays a significant role in their biological function.

When comparing benzenesulfonic acid derivatives to their benzoic acid counterparts, a key difference lies in their acidity and steric bulk. The sulfonic acid group is significantly more acidic than the carboxylic acid group, which can influence how the molecule interacts with biological targets. This difference in acidity and structure can lead to variations in biological activity, solubility, and pharmacokinetic profiles.

The following table summarizes the key differences and similarities between 3,4,5-trihydroxy-benzenesulfonic acid and gallic acid.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. For benzenesulfonic acid derivatives and their analogs, SAR studies aim to identify the key structural features responsible for their therapeutic or adverse effects. These studies guide the design of new, more potent, and selective molecules.

For benzenesulfonamide-based inhibitors, SAR studies have demonstrated that the nature of the "tail" groups attached to the core structure modulates isoform specificity for enzymes like carbonic anhydrases. nih.gov The binding affinity and positional binding of these inhibitors are dictated by interactions with specific amino acid residues within the enzyme's active site. nih.gov For example, residues at positions 92 and 131 in the hydrophobic pocket of carbonic anhydrases have been shown to be critical. nih.gov

In the context of gallic acid derivatives, SAR studies have revealed that both antioxidant capacity and hydrophobicity are crucial for their protective effects against oxidative stress in cellular systems. nih.gov Interestingly, the neuroprotective effects of these derivatives appear to be more dependent on their molecular polarity than their antioxidant activity. nih.gov This suggests that the ability of a molecule to cross cellular membranes and reach its target is as important as its intrinsic chemical reactivity.

Key findings from SAR studies on related compounds include:

Influence of Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic ring are critical for antioxidant activity. nih.gov

Role of the Acidic Group: The nature of the acidic functional group (sulfonic vs. carboxylic acid) impacts the compound's acidity, solubility, and interaction with biological targets.

Impact of Substituents: The addition of various substituents can alter the electronic and steric properties of the molecule, thereby influencing its biological activity and selectivity. nih.gov

Synthesis and Characterization of Amphiphilic Sulfonate Compounds

Amphiphilic molecules possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. In the context of 3,4,5-trihydroxy-benzenesulfonic acid, amphiphilic derivatives can be synthesized by attaching long alkyl chains to the core structure. The trihydroxy-benzenesulfonate head group provides the hydrophilic character, while the alkyl chains constitute the lipophilic tail.

The synthesis of such compounds, for example, 2,3,4-tris(dodecyloxy)benzenesulfonates and their 3,4,5-isomers, has been reported. researchgate.net These syntheses often involve the etherification of the hydroxyl groups with long-chain alkyl halides. The resulting amphiphilic sulfonates can self-assemble in solution to form various nanostructures, such as micelles or vesicles.

Characterization of these amphiphilic compounds and their self-assembled structures typically involves a combination of techniques:

Differential Scanning Calorimetry (DSC): To study the thermal transitions and phase behavior of the compounds. researchgate.net

Thermo-optical Microscopy: To visualize the different liquid crystalline phases (mesophases) that may be formed. researchgate.net

X-ray Scattering Techniques: To determine the structure and organization of the self-assembled aggregates. researchgate.net

The properties of these amphiphilic sulfonates, including their ability to form different mesophases, are influenced by factors such as the length of the alkyl chains, the symmetry of the molecule, and the nature of the counter-ion associated with the sulfonate group. researchgate.net

Exploration of Supramolecular Assemblies and Mesophases

The self-assembly of amphiphilic molecules into ordered structures is a key area of research in supramolecular chemistry. Amphiphilic derivatives of 3,4,5-trihydroxy-benzenesulfonic acid are capable of forming a variety of supramolecular assemblies and liquid crystalline phases, also known as mesophases. researchgate.net

The study of these supramolecular assemblies is important for understanding the fundamental principles of molecular self-organization and for the development of new materials with tailored properties. These materials could have potential applications in areas such as nanotechnology, drug delivery, and materials science. The formation of these ordered structures is a result of a delicate balance of non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the sulfonate head groups and their counter-ions.

Advanced Applications in Materials Science and Industrial Chemistry

Precursor in Organic Synthesis (excluding pharmaceutical drug products)

The strategic placement of multiple hydroxyl groups and a sulfonic acid moiety on the benzene (B151609) ring makes 3,4,5-trihydroxy-benzenesulfonic acid a valuable precursor in the synthesis of complex organic molecules. A notable application is in the creation of specialized amphiphilic sulfonate compounds. researchgate.net By reacting the hydroxyl groups with long-chain alkyl halides, such as dodecyl bromide, derivatives like 3,4,5-tris(dodecyloxy)benzenesulfonates can be synthesized. researchgate.net

These resulting molecules possess a distinct "wedge" or "tapered" shape, which is a key characteristic for their self-assembly into highly ordered supramolecular structures, including liquid crystal mesophases. researchgate.net The synthesis of these wedge-shaped mesogens is a critical step in the development of materials with unique optical and electronic properties. The general synthesis approach is outlined in the table below.

Reactant 1 Reactant 2 Resulting Compound Class Key Feature
3,4,5-trihydroxy-benzenesulfonic acidLong-chain alkyl halide (e.g., dodecyl bromide)3,4,5-tris(alkoxy)benzenesulfonatesAmphiphilic, wedge-shaped molecular geometry

This table illustrates the role of 3,4,5-trihydroxy-benzenesulfonic acid as a precursor in the synthesis of functional organic compounds.

The ability to serve as a foundational building block for such intricate molecular architectures, without direct application in pharmaceutical end-products, underscores its importance in non-medicinal organic synthesis.

Development of Functional Materials

The unique properties of 3,4,5-trihydroxy-benzenesulfonic acid and its derivatives are being leveraged to create a new generation of functional materials with tailored characteristics.

The amphiphilic nature of derivatives of 3,4,5-trihydroxy-benzenesulfonic acid, such as the aforementioned 3,4,5-tris(dodecyloxy)benzenesulfonates, is central to their application in surfactant development. researchgate.net These molecules possess a hydrophilic (water-attracting) head, the sulfonate group, and a lipophilic (oil-attracting) tail, composed of the long alkyl chains. This dual character allows them to reduce the surface tension between two immiscible phases, such as oil and water, a fundamental property of surfactants.

The self-assembly of these wedge-shaped amphiphiles can lead to the formation of various aggregated structures in solution, including micelles and liquid crystalline phases. researchgate.net The specific nature of these assemblies is influenced by factors such as concentration, temperature, and the presence of counterions. researchgate.net This controlled aggregation is a key aspect of their functionality as surfactants in various industrial applications.

In the realm of polymer science, derivatives of 3,4,5-trihydroxy-benzenesulfonic acid are being explored for the fabrication of polymer membranes with highly controlled and organized structures. The self-assembly properties of 3,4,5-tris-alkyloxy benzene sulfonates can be utilized to create membranes containing supramolecular transport channels. These channels can be designed to have specific dimensions and chemical functionalities, enabling selective transport of ions or molecules across the membrane.

The formation of these ordered structures within a polymer matrix allows for the creation of membranes with precisely engineered topologies. This level of control is crucial for applications such as fuel cells, where proton exchange membranes with high ionic conductivity and stability are required. The sulfonic acid groups can provide the necessary proton conductivity, while the self-assembled architecture can create efficient pathways for ion transport.

While direct applications of 3,4,5-trihydroxy-benzenesulfonic acid in coatings and adhesives are an emerging area of research, the properties of structurally similar compounds, such as gallic acid (3,4,5-trihydroxybenzoic acid), provide strong indications of its potential. Gallic acid and its derivatives are known to be effective components in the formulation of coatings and adhesives due to the strong chelating ability of the adjacent hydroxyl groups with metal ions. mdpi.com This interaction can lead to the formation of robust metal-phenolic networks, which can enhance adhesion and provide a protective barrier. mdpi.com

Furthermore, the sulfonic acid group is known to improve the performance of coatings and adhesives. Sulfonic acid-doped polymers have been shown to enhance corrosion protection and adhesion to metal substrates. rsc.orgresearchgate.net The presence of both the trihydroxy-phenyl and the sulfonic acid functionalities in a single molecule suggests that 3,4,5-trihydroxy-benzenesulfonic acid could be a valuable component in the design of advanced coatings and adhesives with superior performance characteristics.

In the semiconductor industry, the fabrication of integrated circuits relies on the use of photosensitive resins, or photoresists. Gallic acid (3,4,5-trihydroxybenzoic acid), a compound structurally similar to 3,4,5-trihydroxy-benzenesulfonic acid, is utilized as a raw material in the production of semiconductor photoresists. nbinno.comnbinno.com Its phenolic structure contributes to the resin's properties, and its ability to absorb UV light is beneficial in photolithography. nbinno.com

Moreover, sulfonic acid esters are incorporated into photoresist polymers to create acid-labile groups. google.com Upon exposure to light, these groups generate a strong acid, which then catalyzes a chemical reaction in the surrounding polymer matrix, leading to a change in solubility and the formation of the desired pattern. Given the established use of both gallic acid and sulfonic acid derivatives in photoresists, 3,4,5-trihydroxy-benzenesulfonic acid presents itself as a promising candidate for the development of novel photosensitive resins with enhanced performance for semiconductor manufacturing.

The trihydroxy-substituted benzene ring in 3,4,5-trihydroxy-benzenesulfonic acid is a key feature for its application in rust conversion and corrosion protection. This functionality is shared with gallic acid, which has been extensively studied as a component in rust converter formulations. researchgate.netgoogle.comresearchgate.netgoogle.com The mechanism of action involves the chelation of the hydroxyl groups with iron ions (Fe²⁺/Fe³⁺) present in rust. researchgate.net This reaction forms a stable, dark-colored complex that adheres to the metal surface, creating a protective layer that passivates the steel and prevents further corrosion. researchgate.netresearchgate.net

The table below summarizes the key research findings related to the use of gallic acid derivatives in rust conversion.

Gallic Acid Derivative Application Key Finding Reference
2-hydroxypropyl 3,4,5-trihydroxybenzoateWater-based rust converterConverts rust to a compact black protective film. researchgate.net
Gallic acid with phosphoric acidRust conversion coatingSynergistic effect observed, forming a dense covering film. researchgate.net
Gallic acid-based emulsionRust conversion emulsionConverts rust into stable crystalline phases of α-Fe₂O₃ and Fe₃O₄. researchgate.net

This table highlights the established efficacy of gallic acid derivatives, which are structurally similar to 3,4,5-trihydroxy-benzenesulfonic acid, in rust conversion applications.

Analytical Standards in Chemical Assays

Benzenesulfonic acid, 3,4,5-trihydroxy-, due to its defined chemical structure, holds potential for use as an analytical standard in various chemical assays. While specific certified reference materials for this particular compound are not widely documented, the application of analogous sulfonic acid and polyhydroxyphenolic compounds as standards is well-established in analytical chemistry. These standards are crucial for method validation, calibration of analytical instruments, and ensuring the accuracy and comparability of experimental results.

In pharmaceutical quality control, benzenesulfonic acid itself is available as a certified reference material. ijcmas.com Its derivatives are also utilized in clinical diagnostics. For instance, halogenated derivatives of hydroxybenzenesulfonic acids are key components in chromogenic systems for the direct enzymatic assay of biomarkers like uric acid and glucose in serum and urine. nih.gov

Furthermore, the structurally related compound, 3,4,5-trihydroxybenzoic acid (gallic acid), is widely used as a standard in analytical chemistry, particularly for determining the phenol (B47542) content in various samples using assays like the Folin-Ciocalteau method. nih.gov Given the structural similarities, Benzenesulfonic acid, 3,4,5-trihydroxy- could theoretically serve as a reference standard in assays where a water-soluble, polyhydroxylated aromatic compound with acidic properties is required. Its potential applications could include high-performance liquid chromatography (HPLC), spectrophotometry, and other quantitative analytical techniques where a stable compound with a distinct chemical signature is necessary for accurate measurement.

Table 1: Examples of Related Compounds Used as Analytical Standards

Compound NameApplication as StandardAnalytical Technique(s)
Benzenesulfonic acidPharmaceutical reference standard ijcmas.comGeneral analytical assays
3,5-dichloro-2-hydroxybenzenesulfonic acidComponent in chromogenic systems for clinical diagnostics nih.govSpectrophotometry
3,4,5-Trihydroxybenzoic acid (Gallic Acid)Standard for determining phenol content nih.govFolin-Ciocalteau assay, HPLC

Bioconversion Processes in Industrial Biotechnology (e.g., tannase (B8822749) applications for related compounds)

In the realm of industrial biotechnology, bioconversion processes are increasingly employed for the sustainable production of valuable chemicals from renewable resources. A prominent example relevant to compounds structurally related to Benzenesulfonic acid, 3,4,5-trihydroxy- is the enzymatic hydrolysis of tannins to produce gallic acid (3,4,5-trihydroxybenzoic acid) using the enzyme tannase. ijcmas.comresearchgate.net This process is of significant industrial interest due to the wide range of applications for gallic acid in the pharmaceutical, food, and chemical industries. nih.govbiotech-asia.org

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is an inducible enzyme that catalyzes the hydrolysis of ester bonds in hydrolyzable tannins, such as tannic acid, to yield gallic acid and glucose. nih.govmdpi.com This biocatalytic conversion offers a more environmentally friendly and specific alternative to traditional chemical hydrolysis methods. ijournals.cn

Microbial sources, particularly fungi like Aspergillus niger, Aspergillus oryzae, and Rhizopus oryzae, are potent producers of tannase. ijcmas.comresearchgate.netidosi.org The production of this enzyme is often carried out using tannin-rich agricultural and industrial wastes as substrates, such as pomegranate peels, tea leaves, and wheat bran. ijcmas.comnih.govresearchgate.net This approach not only provides a low-cost raw material for enzyme production but also adds value to agricultural residues, contributing to a circular economy. researchgate.net

The bioconversion process itself involves several key parameters that are optimized to maximize the yield of gallic acid. These include pH, temperature, substrate concentration, and the source of the tannase enzyme. For instance, studies have shown that immobilized tannase can be used for efficient bioconversion of tannic acid to gallic acid, with optimal yields achieved at specific temperatures and substrate concentrations. nih.govresearchgate.net Immobilization of the enzyme also allows for its reuse over multiple cycles, enhancing the cost-effectiveness of the process. nih.gov

Table 2: Research Findings on Tannase-Mediated Bioconversion of Tannins to Gallic Acid

Microorganism/Enzyme SourceSubstrateKey FindingsReference(s)
Aspergillus nigerTea leaves, wheat branA two-step bioconversion method was developed, yielding significant amounts of gallic acid within a short duration. ijcmas.com
Immobilized Aspergillus glaucus tannaseTannic acidThe efficiency of bioconversion was higher at 40°C than at 30°C, with the highest gallic acid production at a tannic acid concentration of 50 g/l. The immobilized enzyme could be reused for multiple cycles. nih.gov
Aspergillus awamoriTannic acidOptimization of fermentation parameters (tannic acid concentration, agitation, pH) led to high yields of both tannase and gallic acid. researchgate.net
Rhizopus oryzae and Aspergillus foetidusTerminalia chebula fruits, Caesalpinia digyna pod coverModified solid-state fermentation was effective for producing tannase and gallic acid from tannin-rich substrates. researchgate.net
Aspergillus fischeri MTCC 150Tannic acidA new approach with installment-based addition of tannic acid resulted in a high conversion rate and product recovery. nih.gov

The principles of this bioconversion process, particularly the enzymatic cleavage of ester linkages in polyphenolic compounds, could potentially be adapted for processes involving derivatives of Benzenesulfonic acid, 3,4,5-trihydroxy-, should such applications arise in industrial chemistry.

Environmental and Degradation Studies

Abiotic Degradation Pathways (e.g., atmospheric reactions)

Abiotic degradation encompasses non-biological processes that break down chemical compounds. For Benzenesulfonic acid, 3,4,5-trihydroxy-, these pathways are likely influenced by photochemical reactions and hydrolysis, similar to its parent compounds.

Atmospheric Reactions:

Benzenesulfonic acid is expected to exist in both vapor and particulate phases in the atmosphere. The primary atmospheric degradation pathway for benzenesulfonic acid is its reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 29 days. nih.gov Given the presence of hydroxyl groups on the benzene (B151609) ring of Benzenesulfonic acid, 3,4,5-trihydroxy-, it is anticipated that this compound would also be susceptible to atmospheric oxidation by hydroxyl radicals. The electron-donating nature of the hydroxyl groups may even increase the rate of this reaction compared to unsubstituted benzenesulfonic acid.

Photodegradation:

Photolysis, or degradation by light, is a significant abiotic pathway for many aromatic compounds. In aqueous solutions, the photolysis of benzenesulfonic acid can yield sulfurous acid, sulfur dioxide, and/or sulfuric acid. nih.gov The presence of three hydroxyl groups on the benzene ring of Benzenesulfonic acid, 3,4,5-trihydroxy- is expected to enhance its photosensitivity. Polyphenolic compounds like gallic acid are known to be susceptible to photodegradation, which can lead to the cleavage of the aromatic ring. Therefore, direct photolysis in sunlit surface waters is likely a relevant degradation pathway for Benzenesulfonic acid, 3,4,5-trihydroxy-.

Advanced oxidation processes, such as photocatalytic and sonochemical degradation, have also been shown to be effective in degrading benzenesulfonic acid. ca.govwikipedia.org These processes generate highly reactive species like hydroxyl radicals that can rapidly break down the aromatic structure.

Hydrolysis:

Sulfonic acids are generally resistant to hydrolysis under typical environmental conditions. nih.gov Benzenesulfonic acid itself is stable and does not readily hydrolyze in environmental media. However, under high temperatures (around 200°C) in the presence of water, desulfonation can occur, yielding phenol (B47542) and sulfuric acid. wikipedia.org While these conditions are not typical of the natural environment, they indicate a potential degradation pathway under specific industrial or geothermal settings. It is expected that Benzenesulfonic acid, 3,4,5-trihydroxy- would exhibit similar resistance to hydrolysis.

Table 1: Summary of Abiotic Degradation Pathways for Parent Compounds

Degradation Pathway Compound Key Findings
Atmospheric Reactions Benzenesulfonic acid Reacts with hydroxyl radicals; estimated half-life of ~29 days. nih.gov
Photodegradation Benzenesulfonic acid Photolysis in aqueous solution can produce sulfurous acid, SO₂, and sulfuric acid. nih.gov
Hydrolysis Benzenesulfonic acid Generally resistant to hydrolysis under environmental conditions. nih.gov Desulfonation can occur at high temperatures (~200°C). wikipedia.org

Biotic Degradation Mechanisms (e.g., microbial degradation)

Biotic degradation, primarily by microorganisms, is a key process in the environmental breakdown of organic compounds. The biodegradability of Benzenesulfonic acid, 3,4,5-trihydroxy- can be inferred from the microbial degradation pathways of gallic acid and benzenesulfonic acid.

Microbial Degradation of Gallic Acid Moiety:

The 3,4,5-trihydroxy-substituted benzene ring of the target compound is structurally identical to gallic acid, a widely occurring natural phenolic compound. Numerous microorganisms, including bacteria and fungi, are capable of degrading gallic acid under both aerobic and anaerobic conditions.

Aerobic Degradation: Bacteria such as Pseudomonas putida can degrade gallic acid through ring cleavage, ultimately converting it into central metabolic intermediates like pyruvic acid and oxaloacetic acid. Fungi, including Aspergillus oryzae and Phanerochaete chrysosporium, also effectively degrade gallic acid, with removal rates up to 99% reported for A. oryzae. nih.gov The degradation often involves enzymes like laccase and lignin (B12514952) peroxidase. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of gallic acid is typically initiated by decarboxylation to form pyrogallol (B1678534), which is then further broken down. ca.gov

Microbial Degradation of Benzenesulfonic Acid Moiety:

The benzenesulfonic acid portion of the molecule is also susceptible to microbial degradation, although it is generally considered more recalcitrant than gallic acid. Several bacterial species have been identified that can utilize benzenesulfonic acid and its derivatives as a source of sulfur for growth.

Bacterial Degradation: Bacteria like Alcaligenes sp., Pseudomonas sp., and Arthrobacter sp. can desulfonate benzenesulfonic acid. ca.gov This process often involves a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the release of sulfite (B76179) and the formation of catechol. Catechol is a common intermediate in the degradation of many aromatic compounds and is readily mineralized by a wide range of microorganisms. Fungal degradation of sulfonated azo dyes can also lead to the formation of benzenesulfonic acid as a metabolite, suggesting that some fungi can at least tolerate and potentially further degrade this compound. nih.gov

Based on these findings, it is plausible that the biotic degradation of Benzenesulfonic acid, 3,4,5-trihydroxy- would proceed through initial enzymatic attacks on either the hydroxylated ring or the sulfonic acid group. Microbial communities in soil and water would likely be able to mineralize this compound, potentially utilizing the gallic acid moiety as a carbon and energy source and the sulfonic acid group as a sulfur source.

Table 2: Key Microorganisms and Pathways in the Biotic Degradation of Parent Compounds

Compound Microorganism(s) Degradation Pathway/Key Enzymes
Gallic Acid Pseudomonas putida Aerobic ring cleavage via 4-oxalomesaconic acid.
Aspergillus oryzae Aerobic degradation involving laccase and lignin peroxidase. nih.gov
Various anaerobic bacteria Anaerobic decarboxylation to pyrogallol. ca.gov
Benzenesulfonic Acid Alcaligenes sp. Dioxygenase-mediated desulfonation to catechol.
Pseudomonas sp. Utilization as a sulfur source with desulfonation. ca.gov
Arthrobacter sp. Utilization as a sulfur source with desulfonation. ca.gov

Environmental Fate and Persistence Studies (excluding toxicity profiles)

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. The persistence of Benzenesulfonic acid, 3,4,5-trihydroxy- will depend on the rates of the degradation processes described above.

Mobility in Soil and Water:

Benzenesulfonic acid is highly soluble in water, which suggests it will be mobile in soil and aquatic environments. ca.gov Its high water solubility also implies a low potential for adsorption to soil and sediment particles. nih.gov Similarly, gallic acid is water-soluble. Therefore, Benzenesulfonic acid, 3,4,5-trihydroxy- is expected to be readily transported in water and have a high potential for leaching through the soil profile.

Bioaccumulation:

Bioaccumulation is the process by which chemicals concentrate in organisms from their surrounding environment. For a chemical to bioaccumulate, it generally needs to be lipophilic (fat-soluble).

Benzenesulfonic Acid: Due to its high water solubility, benzenesulfonic acid is not expected to bioaccumulate. ca.gov Studies on linear alkylbenzene sulfonates (LAS), which contain a benzenesulfonate (B1194179) group, have shown a low bioaccumulation potential in aquatic organisms.

Gallic Acid: While specific bioaccumulation data for gallic acid is scarce, its relatively high water solubility suggests a low potential for bioaccumulation.

Given the properties of its parent compounds, Benzenesulfonic acid, 3,4,5-trihydroxy- is unlikely to bioaccumulate in organisms.

Persistence:

The combination of a readily biodegradable gallic acid moiety and a biodegradable benzenesulfonic acid moiety suggests that Benzenesulfonic acid, 3,4,5-trihydroxy- is not likely to be highly persistent in the environment. It is expected to be degraded by microbial communities in soil and water, with photodegradation potentially playing a role in sunlit surface waters.

Table 3: Summary of Environmental Fate Parameters for Parent Compounds

Parameter Compound Finding
Mobility Benzenesulfonic acid High water solubility suggests high mobility in soil and water. ca.govnih.gov
Gallic Acid Water-soluble, indicating potential for mobility.
Bioaccumulation Benzenesulfonic acid Low potential due to high water solubility. ca.gov
Linear Alkylbenzene Sulfonates Low bioaccumulation potential.
Persistence Benzenesulfonic acid Biodegradable with acclimated microorganisms. ca.govnih.gov
Gallic Acid Readily biodegradable. ca.gov

Q & A

Basic Research Question: How can researchers optimize sulfonation reactions for synthesizing 3,4,5-trihydroxybenzenesulfonic acid derivatives?

Methodological Answer:
Sulfonation efficiency depends on reaction stoichiometry, temperature, and catalysts. For instance:

  • Stoichiometry: Use a 1:1.2 molar ratio of gallic acid (3,4,5-trihydroxybenzoic acid) to sulfonating agents (e.g., chlorosulfonic acid) to avoid over-sulfonation .
  • Temperature: Maintain 80–100°C for 6–8 hours to ensure complete sulfonation while minimizing side reactions like oxidation .
  • Catalysts: Employ Lewis acids (e.g., AlCl₃) at 5 mol% to enhance regioselectivity for the sulfonic acid group at the para position .
    Validation: Monitor reaction progress via HPLC (C18 column, 0.1% H₃PO₄ mobile phase) to confirm >95% purity .

Advanced Research Question: How can discrepancies in radical-trapping efficiency of 3,4,5-trihydroxybenzenesulfonic acid derivatives be resolved?

Methodological Answer:
Contradictions in radical-trapping data often arise from pH-dependent reactivity and competing redox pathways. To address this:

  • pH Optimization: Conduct electron paramagnetic resonance (EPR) studies at pH 7.4 (physiological) vs. pH 4.5 (acidic) to assess stability of the nitroxide radical adducts .
  • Competing Pathways: Use UV-Vis spectroscopy to detect secondary oxidation products (e.g., quinones) that reduce trapping efficiency. For example, at pH > 8, the compound may auto-oxidize, generating superoxide radicals instead of trapping them .
    Case Study: Sodium 3,5-dibromo-4-nitrosobenzenesulfonate showed 80% trapping efficiency at pH 7.4 but <50% at pH 9 due to competing oxidation .

Basic Research Question: What spectroscopic techniques are essential for characterizing 3,4,5-trihydroxybenzenesulfonic acid derivatives?

Methodological Answer:

  • NMR: Use ¹H/¹³C NMR in D₂O to identify sulfonic acid protons (δ 7.8–8.2 ppm) and hydroxyl groups (δ 9.5–10.5 ppm, exchangeable) .
  • IR: Confirm sulfonic acid groups via S=O stretching (1180–1250 cm⁻¹) and O–H bending (1400–1450 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS can differentiate between sodium adducts (e.g., [M+Na]⁺) and free acid forms .

Advanced Research Question: How do pH and solvent polarity affect the stability of 3,4,5-trihydroxybenzenesulfonic acid complexes with metal ions?

Methodological Answer:

  • pH Effects: At pH < 4, protonation of sulfonate groups reduces chelation strength. For example, Cu²⁺ binding constants decrease from log K = 6.2 (pH 6) to 3.8 (pH 3) .
  • Solvent Polarity: In aqueous-DMSO mixtures (>30% DMSO), hydrophobic interactions dominate, destabilizing metal complexes. Use cyclic voltammetry to track redox shifts (e.g., Fe³⁺/Fe²⁺ peaks shift by 120 mV in 50% DMSO) .
    Experimental Design: Titrate metal ions into buffered solutions (pH 4–8) and monitor complex stability via UV-Vis or ICP-OES .

Basic Research Question: What purification methods are recommended for isolating 3,4,5-trihydroxybenzenesulfonic acid derivatives?

Methodological Answer:

  • Column Chromatography: Use silica gel with eluents like CHCl₃:MeOH:AcOH (8:2:0.1) to separate sulfonic acid derivatives from unreacted precursors .
  • Recrystallization: Dissolve crude product in hot ethanol-water (7:3), cool to 4°C, and filter to obtain crystals with >98% purity .
  • Ion-Exchange Resins: Employ Dowex 50WX8 (H⁺ form) to replace sodium counterions and isolate the free acid form .

Advanced Research Question: How can computational modeling predict the antioxidant mechanism of 3,4,5-trihydroxybenzenesulfonic acid derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to calculate bond dissociation energies (BDE) of O–H groups. Lower BDE (<85 kcal/mol) indicates higher radical-scavenging activity .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability. For example, derivatives with log P < −1.5 show limited cellular uptake .
    Validation: Compare computed redox potentials with experimental cyclic voltammetry data (e.g., ΔE = ±0.1 V tolerance) .

Basic Research Question: What are the key thermodynamic parameters for 3,4,5-trihydroxybenzenesulfonic acid derivatives?

Methodological Answer:

  • Sublimation Enthalpy (ΔsubH): Measure via thermogravimetric analysis (TGA). For example, ΔsubH = 75.1 kJ/mol at 406 K for the parent compound .
  • Solubility: Determine in water using shake-flask method (25°C): ~120 g/L for sodium salts vs. <5 g/L for free acids .
  • pKa Values: Use potentiometric titration to identify sulfonic acid (pKa ~0.5) and phenolic hydroxyl groups (pKa 8.5–10.2) .

Advanced Research Question: How do structural modifications (e.g., halogenation) alter the bioactivity of 3,4,5-trihydroxybenzenesulfonic acid derivatives?

Methodological Answer:

  • Halogenation: Introduce Br or Cl at the 3,5-positions to enhance radical-trapping capacity. For example, 3,5-dibromo derivatives show 2× higher NO-scavenging activity than non-halogenated analogs .
  • Azo Functionalization: Synthesize azo-linked derivatives (e.g., 4-azo-pyrazole) for selective binding to albumin, improving pharmacokinetics .
    Validation: Assess cytotoxicity via MTT assay (IC₅₀ > 100 µM indicates low toxicity) .

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